

Application Notes and Protocols for Antimony Triethoxide in Atomic Layer Deposition

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Compound of Interest

Compound Name: *Antimony triethoxide*

Cat. No.: *B078292*

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Introduction

Antimony-containing thin films are gaining significant interest in various fields, including electronics, optoelectronics, and thermoelectrics. Their applications range from phase-change memory and transparent conductive oxides to thermoelectric materials. Atomic Layer Deposition (ALD) is an ideal technique for depositing high-quality, conformal thin films of these materials with precise thickness control at the atomic level. **Antimony triethoxide**, $\text{Sb}(\text{OC}_2\text{H}_5)_3$, is a promising precursor for the ALD of various antimony-based thin films due to its volatility and reactivity. This document provides detailed application notes and protocols for the use of **antimony triethoxide** as a precursor in ALD processes.

Overview of Antimony Triethoxide as an ALD Precursor

Antimony triethoxide ($\text{Sb}(\text{OEt})_3$) is a liquid precursor that can be used for the deposition of antimony oxide (Sb_2O_3), antimony telluride (Sb_2Te_3), and elemental antimony (Sb) films. Its chemical structure is shown below:

Caption: Molecular structure of **antimony triethoxide**.

Applications

Thin films deposited using **antimony triethoxide** have several potential applications:

- Antimony Oxide (Sb_2O_3): Used as a dielectric material, in gas sensors, and as a flame retardant.[\[1\]](#)[\[2\]](#)
- Antimony Telluride (Sb_2Te_3): A well-known thermoelectric material for waste heat recovery and cooling applications.
- Elemental Antimony (Sb): A key component in phase-change memory devices.[\[3\]](#)

Experimental Protocols

Protocol 1: Atomic Layer Deposition of Antimony Oxide (Sb_2O_3)

This protocol describes the deposition of antimony oxide using **antimony triethoxide** and ozone (O_3) as the co-reactant.[\[4\]](#)

1. Substrate Preparation:

- Clean the substrate (e.g., silicon wafer, glass) using a standard cleaning procedure (e.g., RCA clean for Si).
- Ensure the substrate is free of organic and particulate contamination.
- Load the substrate into the ALD reactor.

2. ALD Process Parameters:

- A summary of the process parameters is provided in the table below. These are starting parameters and may require optimization for specific reactor configurations and desired film properties.

Parameter	Value	Notes
Precursor	Antimony Triethoxide (Sb(OEt) ₃)	Liquid precursor
Co-reactant	Ozone (O ₃)	Can be generated in-situ from O ₂
Substrate Temperature	100 - 200 °C ^[4]	The ALD window needs to be determined empirically.
Sb(OEt) ₃ Source Temperature	70 - 90 °C	Adjust to achieve adequate vapor pressure.
Sb(OEt) ₃ Pulse Time	0.5 - 2.0 s	Optimize for saturation.
Purge Time after Sb(OEt) ₃	5 - 20 s	Ensure complete removal of precursor and byproducts.
O ₃ Pulse Time	0.5 - 2.0 s	Optimize for saturation.
Purge Time after O ₃	5 - 20 s	Ensure complete removal of co-reactant and byproducts.
Chamber Pressure	1 - 5 Torr	
Carrier Gas	N ₂ or Ar	High purity (99.999% or higher)
Expected Growth per Cycle (GPC)	0.1 - 0.5 Å/cycle	Highly dependent on process parameters.

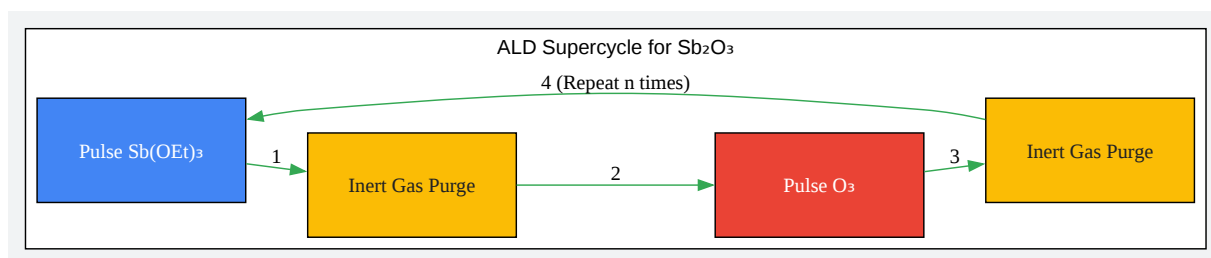
3. ALD Cycle:

The ALD cycle for Sb₂O₃ consists of four sequential steps:

- Pulse Sb(OEt)₃ into the reactor.
- Purge the reactor with an inert gas.
- Pulse O₃ into the reactor.

- Purge the reactor with an inert gas.

This cycle is repeated to achieve the desired film thickness.



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Caption: ALD cycle for the deposition of Sb_2O_3 .

4. Post-Deposition Characterization:

- Thickness and Refractive Index: Ellipsometry.
- Composition: X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX).
- Crystallinity: X-ray Diffraction (XRD) or Grazing Incidence X-ray Diffraction (GIXRD).
- Morphology: Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).

Protocol 2: Atomic Layer Deposition of Antimony Telluride (Sb_2Te_3)

This protocol describes a pseudo-ALD process for the deposition of antimony telluride using **antimony triethoxide** and a tellurium precursor, such as bis(trimethylsilyl)telluride $((\text{Me}_3\text{Si})_2\text{Te})$, with the assistance of ammonia (NH_3).^[3]

1. Substrate Preparation:

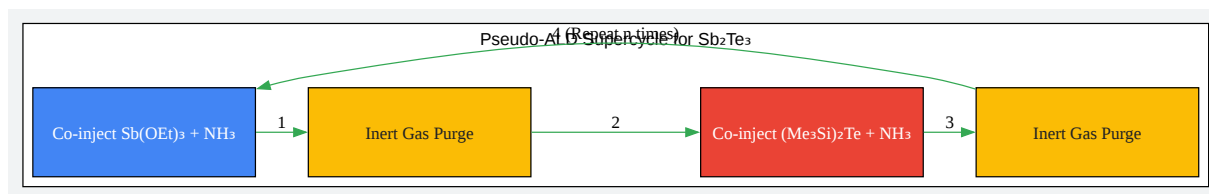
- Follow the same substrate preparation steps as in Protocol 1.

2. ALD Process Parameters:

Parameter	Value	Notes
Antimony Precursor	Antimony Triethoxide (Sb(OEt) ₃)	Co-injected with both precursors.[3]
Tellurium Precursor	Bis(trimethylsilyl)telluride ((Me ₃ Si) ₂ Te)	
Co-injected Gas	Ammonia (NH ₃)	
Substrate Temperature	> 150 °C[3]	
Sb(OEt) ₃ Source Temperature	70 - 90 °C	Adjust for adequate vapor pressure.
(Me ₃ Si) ₂ Te Source Temperature	50 - 70 °C	Adjust for adequate vapor pressure.
Pulse/Purge Times	To be optimized	Start with pulse times of 1-3 s and purge times of 10-30 s.
Carrier Gas	N ₂ or Ar	
Expected Growth per Cycle (GPC)	Varies with NH ₃ co-injection[3]	

3. Pseudo-ALD Cycle:

The deposition mechanism involves the formation of an Sb-O/Sb-Sb layer upon injection of Sb(OEt)₃ and NH₃, which is then converted to Sb₂Te₃ upon the pulse of the Te-precursor and NH₃. [3]



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Caption: Pseudo-ALD cycle for Sb_2Te_3 deposition.

4. Post-Deposition Characterization:

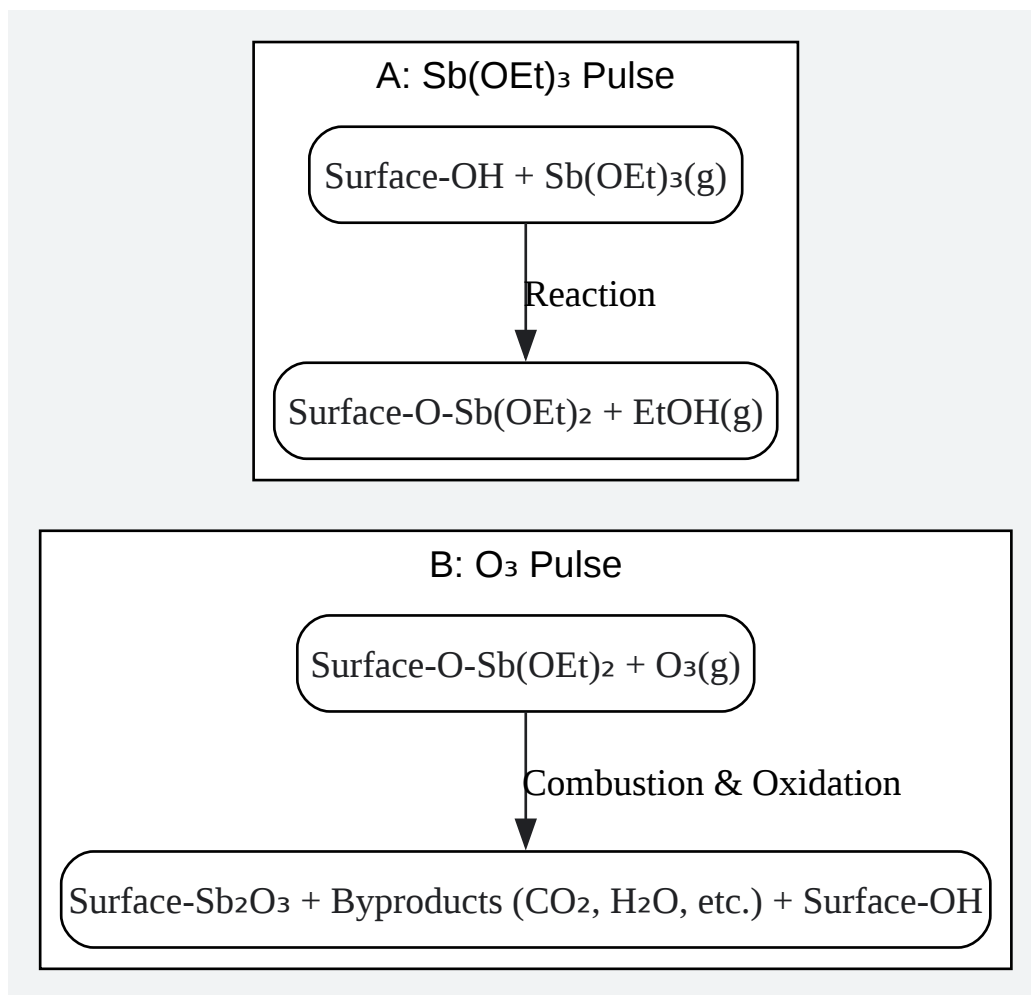
- Similar characterization techniques as in Protocol 1, with additional focus on thermoelectric property measurements (Seebeck coefficient, electrical conductivity).

Proposed Reaction Mechanism for Sb_2O_3 ALD

The reaction mechanism for ALD of Sb_2O_3 from $\text{Sb}(\text{OEt})_3$ and O_3 is believed to proceed through a two-step surface reaction.

Step A: $\text{Sb}(\text{OEt})_3$ Pulse **Antimony triethoxide** reacts with the hydroxylated surface ($-\text{OH}$ groups) to form a surface-bound antimony species, releasing ethanol as a byproduct.

Step B: O_3 Pulse Ozone reacts with the surface-bound species, removing the remaining ethoxy ligands and forming antimony oxide. This step also regenerates the surface hydroxyl groups for the next ALD cycle.



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Caption: Proposed surface reaction mechanism for Sb₂O₃ ALD.

Data Presentation

Summary of ALD Processes using Antimony Triethoxide

Film Material	Precursor	Co-reactant	Deposition Temp. (°C)	Notes	Reference
Sb ₂ O ₃	Sb(OEt) ₃	O ₃	100 - 200	Potential for dielectric applications.	[4]
Sb ₂ Te ₃	Sb(OEt) ₃	(Me ₃ Si) ₂ Te	> 150	NH ₃ co-injection enhances growth.	[3]
Elemental Sb	Sb(OEt) ₃	(Me ₃ Si) ₃ Sb	60 - 80	Low-temperature process for phase-change materials.	

Concluding Remarks

Antimony triethoxide is a versatile precursor for the atomic layer deposition of a range of antimony-containing thin films. The protocols and data presented here provide a starting point for researchers to develop and optimize ALD processes for their specific applications. Further investigation into the precursor chemistry and process-property relationships will undoubtedly expand the utility of **antimony triethoxide** in advanced materials synthesis.

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